![molecular formula C12H16ClNO B185240 N-(3-chloro-4-methylphenyl)-3-methylbutanamide CAS No. 6119-40-0](/img/structure/B185240.png)
N-(3-chloro-4-methylphenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-3-methylbutanamide, also known as Clonazolam, is a research chemical that belongs to the benzodiazepine class of drugs. It is a potent sedative and anxiolytic agent that has gained popularity among researchers due to its unique properties and potential applications.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-3-methylbutanamide acts on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) on neuronal activity. This results in the reduction of anxiety, muscle relaxation, and sedation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-3-methylbutanamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, which are neurotransmitters that play a role in mood regulation. Additionally, it has been shown to decrease the release of norepinephrine, which is a neurotransmitter that plays a role in the body's stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloro-4-methylphenyl)-3-methylbutanamide in lab experiments is its potency, which allows for lower doses to be used. Additionally, it has a longer duration of action than other benzodiazepines, which can be useful in certain experiments. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-3-methylbutanamide is its potential for abuse, which can lead to safety concerns.
Zukünftige Richtungen
There are several areas of future research that could be explored with N-(3-chloro-4-methylphenyl)-3-methylbutanamide. One potential area of research is its potential use in treating insomnia and other sleep disorders. Additionally, more research could be done on its potential use as an anesthetic agent in humans. Furthermore, more studies could be done to explore its potential for abuse and addiction, as well as its long-term effects on the brain and body.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-3-methylbutanamide is a potent sedative and anxiolytic agent that has gained popularity among researchers due to its unique properties and potential applications. It acts on the central nervous system by enhancing the inhibitory effects of GABA on neuronal activity, resulting in the reduction of anxiety, muscle relaxation, and sedation. While there are advantages to using N-(3-chloro-4-methylphenyl)-3-methylbutanamide in lab experiments, there are also potential safety concerns related to its abuse potential. Further research is needed to explore its potential therapeutic uses and long-term effects.
Synthesemethoden
N-(3-chloro-4-methylphenyl)-3-methylbutanamide can be synthesized through various methods, including the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride, followed by reaction with 3-methylbutanoyl chloride. The resulting product is then purified through recrystallization to obtain N-(3-chloro-4-methylphenyl)-3-methylbutanamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-3-methylbutanamide has been widely used in scientific research due to its unique properties and potential therapeutic applications. It has been studied for its potential use in treating anxiety disorders, insomnia, and other related conditions. Additionally, it has been used as a sedative and anesthetic agent in animal studies.
Eigenschaften
CAS-Nummer |
6119-40-0 |
---|---|
Molekularformel |
C12H16ClNO |
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
N-(3-chloro-4-methylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C12H16ClNO/c1-8(2)6-12(15)14-10-5-4-9(3)11(13)7-10/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
UGIPOPHJKLRDIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)C)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.